molecular formula C6H10N2O4S B1451388 1,2-Phenylenediamine Sulfate CAS No. 74710-09-1

1,2-Phenylenediamine Sulfate

Cat. No.: B1451388
CAS No.: 74710-09-1
M. Wt: 206.22 g/mol
InChI Key: URGXGBOBXYFSAF-UHFFFAOYSA-N
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Description

1,2-Phenylenediamine Sulfate: is an organic compound with the molecular formula C6H8N2.H2O4S. It is a derivative of 1,2-phenylenediamine, which is an aromatic diamine. This compound is commonly used as a precursor in the synthesis of various heterocyclic compounds and has significant applications in different fields such as chemistry, biology, medicine, and industry .

Safety and Hazards

1,2-Phenylenediamine Sulfate is harmful if swallowed or in contact with skin . It may cause an allergic skin reaction and serious eye irritation . It is toxic if inhaled and suspected of causing cancer . It can cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Given the worldwide popularity of hair dyeing, there is an urgent need to understand the toxicities and risks associated with exposure to chemicals found in hair dye formulations, including 1,2-Phenylenediamine Sulfate . It is anticipated that in-depth chemical and systems toxicology studies harnessing modern and emerging techniques can shed light on this public health concern in the future .

Biochemical Analysis

Biochemical Properties

1,2-Phenylenediamine Sulfate plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with enzymes such as peroxidases and oxidases, which catalyze the oxidation of this compound to form colored products. These interactions are crucial in various analytical techniques, including colorimetric assays and enzyme-linked immunosorbent assays (ELISAs). The compound also forms complexes with metal ions, which can influence its reactivity and stability in biochemical reactions .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cell lines such as A549 and MCF7, it exhibits cytotoxic effects, leading to cell death. This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce oxidative stress, leading to the activation of stress response pathways and alterations in gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules such as proteins and nucleic acids, altering their structure and function. The compound can also inhibit or activate enzymes, depending on the context of the reaction. For example, it can inhibit peroxidases by forming stable complexes with the enzyme’s active site, preventing substrate binding and catalysis. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Over time, degradation products may accumulate, potentially altering the compound’s biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged oxidative stress and changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxicity. Studies have shown that high doses of this compound can cause adverse effects such as organ damage and systemic toxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects occur .

Metabolic Pathways

This compound is involved in several metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis, primarily catalyzed by cytochrome P450 enzymes. In phase II reactions, it undergoes conjugation with molecules such as glucuronic acid and glutathione, facilitating its excretion from the body. These metabolic pathways are crucial for detoxifying this compound and preventing its accumulation in tissues .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation can be influenced by factors such as its chemical properties and interactions with cellular components. For example, it may accumulate in specific organelles or tissues where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can induce oxidative stress and affect mitochondrial function. Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Phenylenediamine Sulfate can be synthesized through the reduction of 2-nitrochlorobenzene with ammonia, followed by the reduction of the resulting 2-nitroaniline. The reduction process can be carried out using zinc powder in ethanol, and the diamine is then purified as the hydrochloride salt .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar reduction processes but on a larger scale. The use of catalytic hydrogenation is common to achieve efficient reduction of nitro compounds to amines. The final product is then treated with sulfuric acid to obtain the sulfate salt .

Chemical Reactions Analysis

Types of Reactions: 1,2-Phenylenediamine Sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,2-Phenylenediamine Sulfate involves its ability to undergo various chemical reactions that lead to the formation of biologically active compounds. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Uniqueness: 1,2-Phenylenediamine Sulfate is unique due to its specific reactivity with various reagents, leading to the formation of a wide range of heterocyclic compounds. Its sulfate form also enhances its solubility and stability in aqueous solutions, making it more suitable for certain industrial applications .

Properties

IUPAC Name

benzene-1,2-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2.H2O4S/c7-5-3-1-2-4-6(5)8;1-5(2,3)4/h1-4H,7-8H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGXGBOBXYFSAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74710-09-1
Record name 1,2-Phenylenediamine Sulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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